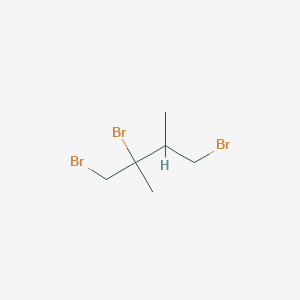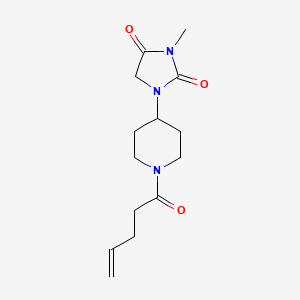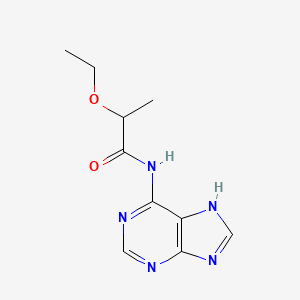
1,2,4-Tribromo-2,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,4-Tribromo-2,3-dimethylbutane is a chemical compound with the molecular formula C6H11Br3 . It has an average mass of 322.863 Da and a monoisotopic mass of 319.841064 Da . This compound is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of 1,2,4-Tribromo-2,3-dimethylbutane consists of a butane backbone with three bromine atoms and two methyl groups attached . The exact positions of these attachments give the compound its name.Scientific Research Applications
Catalysis and Reaction Mechanisms
- Studies on the hydrogenolysis of 2,3-dimethylbutane over supported catalysts of ruthenium, nickel, cobalt, and iron reveal insights into the selectivity of these reactions. The research indicates that on ruthenium, tertiary carbon atoms are relatively stable, whereas, on nickel and cobalt, they are no more stable than secondary carbon atoms, suggesting differences in catalytic activity and selectivity based on the metal used (C. J. Machiels, 1979).
Polymerization
- Anionic polymerization of 2,3-Dimethylbutadiene has been explored, showing that the content of the 1,2-unit in the polymer varies with polymerization temperature. This finding is crucial for understanding the polymerization process and controlling the polymer properties (H. Yuki, Y. Okamoto, Hidekazu Takano, 1971).
Material Science
- The glassy state of 2,3-Dimethylbutane has been studied, revealing phase changes in its crystalline and glassy-crystalline states. Such studies are significant for understanding the thermodynamic properties of materials and their applications in various technologies (K. Adachi, H. Suga, S. Seki, 1971).
Chemical Sensing and Imaging
- A study on a chalcone derivative demonstrates its application as a highly selective fluorescent chemosensor for cyanide anions in the presence of iron(III) ions. This research has implications for developing new materials for sensing and imaging in biological and environmental systems (Wen Yang, Zhongqin Cheng, Yunlong Xu, J. Shao, Weiqun Zhou, Juan Xie, Mengying Li, 2015).
Crystal Structure and Molecular Behavior
- The crystal structure of 2,3-dibromo-2,3-dimethylbutane has been investigated, revealing a disordered nature at room temperature. Understanding the molecular behavior and structural characteristics of such compounds is crucial for the development of new materials and the study of their properties (Y. Namba, T. Oda, N. Fukuda, O. Takada, 1970).
properties
IUPAC Name |
1,2,4-tribromo-2,3-dimethylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br3/c1-5(3-7)6(2,9)4-8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGHSMCHVRINIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(C)(CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Tribromo-2,3-dimethylbutane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide](/img/structure/B2944374.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944377.png)
![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)
![5-Chloro-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2944379.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2944384.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2944386.png)
![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2944389.png)



![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)